molecular formula C7H5Cl2I B1489975 2-Chloro-4-(chloromethyl)-1-iodobenzene CAS No. 1261449-95-9

2-Chloro-4-(chloromethyl)-1-iodobenzene

Cat. No.: B1489975
CAS No.: 1261449-95-9
M. Wt: 286.92 g/mol
InChI Key: MDWXDEKMZYMJSQ-UHFFFAOYSA-N
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Description

2-Chloro-4-(chloromethyl)-1-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of chlorine and iodine atoms attached to a benzene ring, along with a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(chloromethyl)-1-iodobenzene typically involves the halogenation of a suitable aromatic precursor. One common method is the chlorination of 4-(chloromethyl)-1-iodobenzene using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(chloromethyl)-1-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions such as the Heck reaction, where it reacts with alkenes to form substituted alkenes.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.

    Heck Reaction: Palladium catalysts and bases such as triethylamine are used under elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound, while in a Heck reaction, the product would be a substituted alkene.

Scientific Research Applications

2-Chloro-4-(chloromethyl)-1-iodobenzene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound can be used to synthesize biologically active molecules that may have potential therapeutic applications.

    Material Science: It can be used in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(chloromethyl)-1-iodobenzene in chemical reactions involves the activation of the aromatic ring by the halogen atoms, making it more susceptible to nucleophilic attack. The presence of the chloromethyl group further enhances its reactivity by providing a site for electrophilic substitution. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(trifluoromethyl)-1-iodobenzene: Similar in structure but with a trifluoromethyl group instead of a chloromethyl group.

    2-Chloro-4-(bromomethyl)-1-iodobenzene: Similar but with a bromomethyl group.

Uniqueness

2-Chloro-4-(chloromethyl)-1-iodobenzene is unique due to the combination of chlorine, iodine, and chloromethyl groups, which confer distinct reactivity patterns and potential applications. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-chloro-4-(chloromethyl)-1-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2I/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWXDEKMZYMJSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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